N-(2-Fluorobenzoyl)-beta-alanine
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Overview
Description
Scientific Research Applications
Protective Groups in Synthesis
N-(2-Fluorobenzoyl)-beta-alanine derivatives, such as fluorobenzoyl groups, have been used as protective groups in the synthesis of glycopeptides and carbohydrates. Fluorobenzoyl groups are advantageous because they suppress beta-elimination of O-linked carbohydrates during base-catalyzed deacylation, improving yield and stereoselectivity in glycosylation reactions (Sjölin & Kihlberg, 2001).
Osmoprotective Compounds in Plants
Beta-Alanine betaine, synthesized from beta-alanine, acts as an osmoprotective compound in the Plumbaginaceae family, enhancing plant tolerance to salinity and hypoxia. This pathway involves S-adenosyl-L-methionine-dependent N-methylation, highlighting the potential for metabolic engineering to improve stress tolerance in plants (Rathinasabapathi et al., 2001).
Bacterial Detection
2-Arylbenzothiazole derivatives, synthesized from beta-alanine, have been developed as fluorogenic enzyme substrates for detecting clinically important bacteria. These substrates enable the growth of fluorescent bacterial colonies based on specific enzyme activities, offering a novel approach for bacterial detection (Cellier et al., 2014).
Peptide and Protein Engineering
This compound derivatives have been incorporated into peptides and proteins, enabling the stereoselective preparation of fluoro-carboxylic acid derivatives. This methodology facilitates the synthesis of cyclic β-peptides and β-amino acid residues with potential applications in drug development and molecular design (Yoshinari et al., 2011).
Photophysical Properties and Probes
The photophysical properties of derivatives, such as solvatochromic probes based on this compound, have been studied for applications in biophysical studies. These compounds can provide valuable information about the polarity of microenvironments, contributing to the development of new synthetic fluorophores for biological research (Guzow et al., 2013).
Imaging Brain Tumor Angiogenesis
Fluorobenzoyl derivatives, including those related to this compound, have been utilized in developing tracers for imaging brain tumor-associated angiogenesis. This application highlights the role of such compounds in medical diagnostics and the study of disease pathology (Chen et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMOBVPHBKSJRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580962 |
Source
|
Record name | N-(2-Fluorobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
440341-60-6 |
Source
|
Record name | N-(2-Fluorobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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